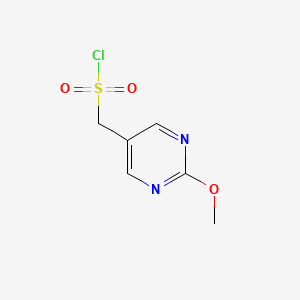
(2-Methoxypyrimidin-5-YL)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxypyrimidin-5-yl)methanesulfonyl chloride is a sulfonyl chloride derivative featuring a methoxypyrimidine substituent. Sulfonyl chlorides are highly reactive compounds widely used in organic synthesis as electrophilic agents, particularly for introducing sulfonyl groups into target molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2-Methoxypyrimidin-5-YL)methanesulfonyl chloride typically involves the reaction of 2-methoxypyrimidine with methanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process is designed to be efficient and cost-effective, ensuring the production of high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxypyrimidin-5-YL)methanesulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: The compound can also undergo oxidation under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases, acids, and various nucleophiles. The reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile, under controlled temperature and pressure .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions may yield sulfonamide derivatives, while reduction reactions can produce different sulfonyl compounds .
Scientific Research Applications
(2-Methoxypyrimidin-5-YL)methanesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.
Biology: The compound is utilized in the modification of biomolecules, such as proteins and nucleic acids, for various biological studies.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of (2-Methoxypyrimidin-5-YL)methanesulfonyl chloride involves its reactivity as a sulfonyl chloride derivative. The compound can react with nucleophiles, leading to the formation of sulfonamide or sulfonate products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonyl Chlorides
The following analysis compares (2-methoxypyrimidin-5-yl)methanesulfonyl chloride with other sulfonyl chlorides, focusing on reactivity , toxicity , and handling requirements . Key compounds for comparison include methanesulfonyl chloride , benzenesulfonyl chloride , p-toluenesulfonyl chloride , and dimethylcarbamoyl chloride .
Table 1: Reactivity and Stability
Notes:
- However, steric hindrance from the aromatic ring could offset this effect.
- No direct experimental data on its hydrolysis kinetics are available; extrapolation is based on structural analogs.
Table 3: Disposal and Environmental Impact
Notes:
- The target compound’s aromatic pyrimidine ring may yield nitrogen-containing byproducts during hydrolysis, requiring additional toxicity screening.
Properties
Molecular Formula |
C6H7ClN2O3S |
|---|---|
Molecular Weight |
222.65 g/mol |
IUPAC Name |
(2-methoxypyrimidin-5-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H7ClN2O3S/c1-12-6-8-2-5(3-9-6)4-13(7,10)11/h2-3H,4H2,1H3 |
InChI Key |
CVXMVEMTBGHNEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=N1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















